molecular formula C8H7NO5 B13586350 2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid

2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13586350
M. Wt: 197.14 g/mol
InChI Key: KPGKZNAKLSPNTG-UHFFFAOYSA-N
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Description

2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid is a synthetic hybrid compound designed for antimicrobial research, merging a 5-nitrofuran moiety with a cyclopropane carboxylic acid scaffold. The 5-nitrofuran group is a privileged structure in medicinal chemistry, known for its bioreductive properties that can lead to the generation of reactive intermediates causing lethal damage to bacterial DNA . This mechanism is particularly valuable in the investigation of new anti-tuberculosis agents, as nitrofuran derivatives have demonstrated potent activity against both replicating and dormant Mycobacterium tuberculosis , with some compounds showing efficacy superior to standard therapeutics like isoniazid . The integration of the cyclopropane ring is a strategic modification often explored to fine-tune the molecule's physicochemical properties, such as rigidity and lipophilicity, which can enhance cellular permeability and improve overall bioavailability in lead optimization campaigns . Consequently, this compound serves as a versatile building block or a key intermediate for researchers developing novel antibacterial agents, especially against multidrug-resistant and Gram-negative pathogens where permeability is a major hurdle . It is also a candidate for studying enzyme inhibition, particularly targeting bacterial pathways like cysteine biosynthesis which is absent in humans . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

IUPAC Name

2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H7NO5/c10-8(11)5-3-4(5)6-1-2-7(14-6)9(12)13/h1-2,4-5H,3H2,(H,10,11)

InChI Key

KPGKZNAKLSPNTG-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid typically involves the nitration of furan derivatives followed by cyclopropanation and carboxylation. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative can then undergo cyclopropanation using diazomethane or similar reagents, followed by carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.

    Reduction: The nitro group can be reduced to an amino group under mild conditions using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogens (chlorine, bromine) or alkyl halides in the presence of Lewis acids.

Major Products Formed

    Oxidation: Various nitrofuran derivatives with different oxidation states.

    Reduction: Amino-substituted cyclopropane carboxylic acids.

    Substitution: Halogenated or alkylated nitrofuran derivatives.

Scientific Research Applications

2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid involves the interaction of the nitrofuran moiety with biological targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components such as DNA, proteins, and enzymes, leading to antimicrobial effects . The cyclopropane ring and carboxylic acid group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to molecular targets.

Comparison with Similar Compounds

Structural and Functional Analogues

5-Nitrofuran-2-carboxylic Acid Derivatives
  • Structure: These derivatives typically feature amide bonds formed between 5-nitrofuran-2-carboxylic acid and amines (e.g., quinoxaline or pyridin-2-yl-ethylamine) .
  • Key Differences : Unlike the target compound, these lack the cyclopropane ring. The cyclopropane in the target compound likely enhances metabolic stability and alters steric interactions with biological targets.
  • Biological Activity : Exhibited antifungal properties (e.g., compound 3 in showed 30% yield and activity via nitro group redox cycling) .
Cyclopropane-1-carboxylic Acid Derivatives
  • Examples: 2-[5-(Methoxycarbonyl)furan-2-yl]cyclopropane-1-carboxylic acid (CAS 2229301-65-7): Features a methoxycarbonyl group on the furan instead of nitro. Molecular formula: C₁₀H₁₀O₅, MW 210.18 . 1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 1039952-36-7): Aromatic substituent (chlorophenyl) instead of nitrofuran. MW 226.66 . trans-2-cyanocyclopropanecarboxylic acid (CAS 39891-82-2): Cyano group instead of nitro. Molecular formula: C₅H₅NO₂ .
  • Key Differences: Nitro vs. Aromatic vs. Heterocyclic Substituents: The nitrofuran moiety may confer distinct electronic and steric effects compared to phenyl or pyridinyl groups.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight* Substituents Key Features
2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid C₈H₇NO₅ ~209.15 Nitrofuran, cyclopropane High strain, redox-active nitro group
5-Nitrofuran-2-carboxylic acid amide derivatives Varies Varies Amide side chains Antifungal activity
2-[5-(Methoxycarbonyl)furan-2-yl]cyclopropane-1-carboxylic acid C₁₀H₁₀O₅ 210.18 Methoxycarbonyl-furan Ester functionalization
1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid C₁₁H₁₁ClO₃ 226.66 Chloro-methoxyphenyl Lipophilic aromatic substituent

*Molecular weight for the target compound is estimated based on structural similarity.

Biological Activity

2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological applications, particularly in the fields of antimicrobial and antitumor research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a nitrofuran moiety, which is known for its diverse biological properties. The structural formula can be represented as follows:

C9H8N2O4\text{C}_9\text{H}_8\text{N}_2\text{O}_4

Antimicrobial Activity

Research has indicated that derivatives of 5-nitrofuran, including this compound, exhibit significant antimicrobial properties. For instance, a study reported that nitrofuran derivatives demonstrated potent activity against Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.0125 µg/mL against the H37Rv strain .

Antiviral Activity

In vitro studies have shown that certain derivatives effectively inhibit HIV-1 replication. For example, compounds derived from 5-nitro-furan-2-carboxylic acid blocked HIV-1 reverse transcriptase activities with IC50 values ranging from 3 to 30 µM . This suggests that the nitrofuran structure may play a crucial role in antiviral activity.

Antitumor Activity

The antitumor potential of this compound has been explored in various studies. Preliminary assessments indicated promising results in inhibiting tumor cell proliferation. A notable case involved the evaluation of similar nitrofuran derivatives against cancer cell lines, where significant antiproliferative effects were observed .

Structure-Activity Relationship (SAR)

The biological activity of nitrofuran derivatives, including this compound, is closely linked to their structural features. A study highlighted that para-substituted benzyl piperazines exhibited superior antituberculosis activity compared to other substitutions, indicating a clear SAR . This relationship underscores the importance of specific functional groups in enhancing biological efficacy.

Case Studies and Research Findings

Several case studies have provided insights into the biological activities of related compounds:

  • Antituberculosis Activity : A series of benzyl nitrofuranyl amides were synthesized and evaluated for their activity against M. tuberculosis. Among them, compound 4c showed exceptional potency with an MIC value of 0.0125 µg/mL .
  • Antiviral Properties : Derivatives based on nitrofuran structures were tested for their ability to inhibit HIV replication. The results indicated effective inhibition at concentrations between 20 and 25 µM .
  • Antitumor Screening : Compounds derived from nitrofurans were screened against various cancer cell lines, demonstrating significant antiproliferative effects, warranting further investigation into their mechanisms of action .

Data Tables

CompoundActivity TypeIC50/MIC ValueReference
Compound 4cAntituberculosis0.0125 µg/mL
Nitrofuranyl AmideHIV Inhibition3 - 30 µM
Various DerivativesAntitumorSignificant effects observed

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid?

  • Methodological Answer : Synthesis typically involves cyclopropanation via carbene or carbenoid intermediates reacting with alkenes. For example, the nitro-furan moiety can be introduced through coupling reactions, followed by cyclopropane ring formation using reagents like diazo compounds. Post-synthetic modifications, such as hydrolysis or protection/deprotection of the carboxylic acid group, are critical for yield optimization. Stereochemical control may require chiral catalysts or auxiliaries .

Q. How is the stereochemistry of the cyclopropane ring confirmed in this compound?

  • Methodological Answer : X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are primary tools. NMR coupling constants (e.g., 3JHH^3J_{HH}) between cyclopropane protons provide insights into dihedral angles and ring strain. Chiral chromatography or optical rotation measurements validate enantiopurity .

Q. What analytical techniques are used to characterize this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) ensures purity, while infrared (IR) spectroscopy identifies functional groups (e.g., nitro, carboxylic acid). Mass spectrometry (MS) confirms molecular weight. Thermal stability is assessed via differential scanning calorimetry (DSC) .

Q. What biological activities have been reported for this compound?

  • Methodological Answer : Studies highlight enzyme inhibition (e.g., cysteine biosynthesis enzymes) and receptor antagonism (e.g., orexin receptors). In vitro assays, such as enzyme kinetic studies and receptor-binding assays using radiolabeled ligands, are standard. Cell-based models assess anti-inflammatory or neuroactive potential .

Advanced Research Questions

Q. How does the nitro group on the furan ring influence reactivity and bioactivity?

  • Methodological Answer : The nitro group’s electron-withdrawing nature enhances electrophilic substitution on the furan ring. In biological systems, it may stabilize charge-transfer complexes with enzymes, altering binding kinetics. Comparative studies with non-nitrated analogs using isothermal titration calorimetry (ITC) quantify affinity differences .

Q. What challenges arise in achieving regioselective functionalization of the cyclopropane ring?

  • Methodological Answer : Ring strain and steric hindrance limit regioselectivity. Computational modeling (DFT calculations) predicts reactive sites. Directed metalation or transition-metal catalysis (e.g., palladium-mediated cross-coupling) can enhance selectivity, monitored via LC-MS/MS .

Q. How do structural modifications (e.g., substituents on furan/cyclopropane) affect target interactions?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives with varying substituents. For example, replacing the nitro group with cyano ( ) alters lipophilicity (logP measurements). Molecular docking simulations map binding poses to receptors like orexin-1, validated by mutagenesis studies .

Q. What thermodynamic parameters govern solubility and stability in protic vs. aprotic solvents?

  • Methodological Answer : Solubility is quantified via shake-flask methods in solvents like propan-2-ol ( ). Stability under acidic/basic conditions is assessed using accelerated degradation studies (HPLC tracking). Thermodynamic solubility parameters (Hansen solubility parameters) correlate with solvent polarity .

Data Contradictions and Resolution

  • Stereochemical Outcomes : Some synthesis routes (e.g., vs. 17) report divergent enantiomeric ratios. Resolution involves optimizing catalyst systems (e.g., Jacobsen’s catalysts) and verifying via chiral HPLC .
  • Biological Efficacy : Discrepancies in receptor-binding affinities ( vs. 21) may stem from assay conditions (e.g., cell type, buffer pH). Standardized protocols (e.g., CEREP panels) improve reproducibility .

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